molecular formula C20H20ClN3O2S B2383877 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate CAS No. 953168-66-6

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate

Cat. No.: B2383877
CAS No.: 953168-66-6
M. Wt: 401.91
InChI Key: UYZOVRLEKXIDEG-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The inhibitory concentrations of these molecules were compared with standard reference drugs, and new benzothiazole derivatives were found to have better inhibition potency against M. tuberculosis .

Cellular Effects

The cellular effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate are currently unknown. Benzothiazole derivatives have been shown to have significant effects on various types of cells. For example, some benzothiazole derivatives have demonstrated moderate to high activity against human cancer cell lines .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate the anti-inflammatory effects of these compounds .

Temporal Effects in Laboratory Settings

It is known that benzothiazole derivatives can be synthesized through various synthetic pathways .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Benzothiazole derivatives have been shown to have potent effects in animal models .

Metabolic Pathways

Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Transport and Distribution

Benzothiazole derivatives have been found to have significant effects on various types of cells .

Subcellular Localization

Benzothiazole derivatives have been found to have significant effects on various types of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate typically involves the following steps :

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Piperazine Moiety: The ethylpiperazine group is introduced by reacting the benzothiazole intermediate with 1-(2-chloroethyl)piperazine hydrochloride.

    Esterification: The final step involves the esterification of the benzothiazole derivative with 4-chlorobenzoic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.

Major Products

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
  • 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate
  • 2-(4-Morpholin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate

Uniqueness

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is unique due to the presence of the ethylpiperazine moiety, which enhances its biological activity and selectivity compared to other similar compounds. This structural feature contributes to its potent anti-inflammatory and antibacterial properties .

Biological Activity

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzo[d]thiazole core and an ethylpiperazine substituent. Its molecular formula is C21H20N4O2SC_{21}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 424.5 g/mol. The presence of both the piperazine and benzoate groups suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H20N4O2S
Molecular Weight424.5 g/mol
CAS Number941890-60-4

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity:
Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.

2. Anticancer Properties:
The compound has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, it has been identified as a potent inhibitor of DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis, indicating its potential in anti-tubercular therapy .

3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound's interaction with specific enzymes or receptors plays a crucial role in its pharmacological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Kinase Inhibition
A study reported the discovery of KST016366 (related to this compound), which demonstrated nanomolar inhibition against multiple kinases involved in cancer signaling pathways . This highlights the potential of this compound as a lead for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy
Research has shown that derivatives similar to this compound exhibit effective antimicrobial activity against various pathogens, including antibiotic-resistant strains. This positions it as a candidate for further development in infectious disease treatment.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core:
    • Reacting 2-aminothiophenol with suitable carboxylic acid derivatives under acidic conditions.
  • Introduction of Piperazine Moiety:
    • The benzothiazole intermediate is reacted with 1-(2-chloroethyl)piperazine hydrochloride.
  • Esterification:
    • The final step involves esterification with 4-chlorobenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZOVRLEKXIDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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